4-Isobutoxybiphenyl-4'-carboxylic acid
Overview
Description
4-Isobutoxybiphenyl-4’-carboxylic acid is a chemical compound with the CAS number 875927-49-4 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of carboxylic acids often involves oxidations . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound and the carboxyl group eventually replaces the halogen .Molecular Structure Analysis
The IUPAC name of this compound is 4’-isobutoxy [1,1’-biphenyl]-4-carboxylic acid . Its InChI code is 1S/C17H18O3/c1-12(2)11-20-16-9-7-14(8-10-16)13-3-5-15(6-4-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) . The molecular weight of this compound is 270.33 .Physical And Chemical Properties Analysis
4-Isobutoxybiphenyl-4’-carboxylic acid is a solid substance at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Material Development
One of the primary scientific research applications of compounds related to 4-isobutoxybiphenyl-4'-carboxylic acid involves their synthesis for various material development purposes. For instance, the synthesis of methyl 4′-(6-bromohexyloxy) diphenyl-4-carboxylate from 4′-hydroxybiphenyl-4-carboxylic acid showcases the chemical's utility in creating intermediates for further chemical reactions, potentially leading to the development of novel materials with unique properties (Zhi, 2004). Additionally, the exploration of bacterial carboxylate reductases for reducing bifunctional carboxylic acids into valuable chemicals underscores the biotechnological applications of similar compounds, highlighting their role in sustainable chemistry and bioengineering (Khusnutdinova et al., 2017).
Liquid Crystal Research
Research into mesogenic compounds, such as certain carboxylic acids that exhibit optically isotropic phases, is another significant application area. Studies have synthesized and analyzed derivatives of carboxylic acids like 4-isobutoxybiphenyl-4'-carboxylic acid to investigate their mesophase properties, contributing to advancements in liquid crystal technology and materials science. This research has implications for developing new types of liquid crystal displays and optoelectronic devices, emphasizing the compound's relevance in cutting-edge material science (Niori et al., 2001).
Advanced Chemical Synthesis Techniques
The development and optimization of chemical synthesis techniques represent another critical application of 4-isobutoxybiphenyl-4'-carboxylic acid and its derivatives. For example, the synthesis of 4′-bromobiphenyl-4-carboxylic acid from 4-bromodiphenyl through acetylation and haloform reaction highlights the potential for creating highly pure compounds through refined synthesis processes. This research is vital for the pharmaceutical and chemical industries, where the purity and quality of chemical intermediates significantly impact the development and manufacturing of final products (Zhu Yan-lon, 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-(2-methylpropoxy)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)11-20-16-9-7-14(8-10-16)13-3-5-15(6-4-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIXAQTZSWOQDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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